molecular formula C13H7Cl2FO2 B6404173 4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid CAS No. 1261954-55-5

4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid

Cat. No.: B6404173
CAS No.: 1261954-55-5
M. Wt: 285.09 g/mol
InChI Key: OEVJEBPDIKADAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid is an organic compound with the molecular formula C₁₃H₇Cl₂FO₂. It is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms on its aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Benzoic Acids: Resulting from substitution reactions.

    Alcohols and Aldehydes: Resulting from reduction reactions.

Scientific Research Applications

4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorobenzoic acid
  • 3-Chloro-4-fluorobenzoic acid
  • 4-Chloro-3-fluorobenzoic acid

Uniqueness

4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

4-chloro-2-(3-chloro-5-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-8-1-2-11(13(17)18)12(6-8)7-3-9(15)5-10(16)4-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVJEBPDIKADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690521
Record name 3',5-Dichloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-55-5
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′,5-dichloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261954-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5-Dichloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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